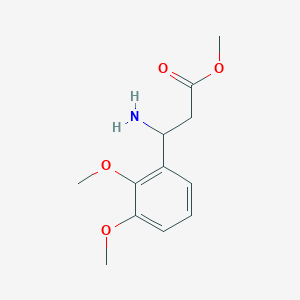

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate

Description

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with an amino group and a 2,3-dimethoxyphenyl ring. The hydrochloride salt form of this compound (CAS: 1369494-59-6) is commercially available at 95% purity for research purposes .

Properties

IUPAC Name |

methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6,9H,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCVHFKPNIHISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Condensation and Esterification

The foundational approach to synthesizing methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate involves a three-step sequence:

-

Aldol Condensation : 2,3-Dimethoxybenzaldehyde reacts with malonic acid in ethanol under acidic conditions (e.g., acetic acid) to form 3-(2,3-dimethoxyphenyl)acrylic acid.

-

Amination : The acrylic acid intermediate undergoes Michael addition with ammonia or ammonium acetate, introducing the amino group at the β-position.

-

Esterification : The resulting β-amino acid is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester.

Key Parameters :

-

Temperature : Amination requires reflux conditions (80–100°C) for 6–8 hours.

-

Catalysts : Lewis acids like zinc chloride improve amination efficiency.

-

Yield : Classical methods achieve 45–55% overall yield due to side reactions during amination.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility using continuous flow reactors. Key stages include:

-

Reactor Configuration : Tubular reactors with in-line monitoring for pH and temperature.

-

Process Optimization :

-

Output : 85–90% conversion per pass, with recycling of unreacted intermediates.

Advantages :

Catalytic Approaches and Reaction Optimization

Asymmetric Catalysis for Enantiomeric Control

Racemic mixtures pose challenges in pharmaceutical applications. Enantioselective methods employ:

-

Chiral Catalysts : (R)-BINOL-phosphoric acid catalysts induce >90% enantiomeric excess (ee) during amination.

-

Solvent Systems : Tetrahydrofuran (THF) enhances catalyst solubility and stereoselectivity.

Reaction Conditions :

MoCl₅-Mediated Reductive Amination

A patent-derived method adapts molybdenum(V) chloride (MoCl₅) for one-pot reductive amination:

-

Intermediate Formation : 2,3-Dimethoxyphenylpyruvic acid methyl ester reacts with hydroxylamine.

-

Reduction : MoCl₅ in ethanol reduces the oxime to the amine.

-

Isolation : Acid-base extraction isolates the hydrochloride salt.

Outcomes :

Purification and Characterization

Recrystallization Protocols

Crude product purification uses solvent systems tailored to solubility:

Chromatographic Techniques

-

HPLC Conditions :

Analytical Data :

| Technique | Key Findings |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.72 (s, 3H, COOCH₃), δ 6.8–7.1 (m, 3H, aromatic) |

| IR Spectroscopy | 1735 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H) |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Stepwise | 45–55% | 95% | Low | High |

| Continuous Flow | 85–90% | 99% | High | Moderate |

| MoCl₅ Reductive | 75–80% | 98% | Moderate | Low |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenylpropanoates.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate is a key intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders. Its structural features suggest potential activity against targets involved in neurotransmission pathways.

-

Organic Synthesis

- The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in creating derivatives with tailored properties.

-

Biological Studies

- It is utilized in biological research to investigate the effects of methoxy-substituted phenyl compounds on cellular systems. The compound's interaction with enzymes and receptors may provide insights into its pharmacological potential.

-

Industrial Applications

- This compound is explored for developing new materials with specific properties, such as polymers and resins.

Research indicates several notable biological activities:

- Acylase Inhibition : The compound inhibits acylases, preventing the hydrolysis of esters, which may have implications for metabolic disorders.

- Cardiovascular Effects : Preliminary studies suggest its potential as a cardioselective agent.

- Antiviral Properties : While specific antiviral activities are not well-documented, structural analogs have shown moderate effects against certain viruses.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Observations |

|---|---|

| Acylase Inhibition | Prevents breakdown of esters; implications for metabolic disorders |

| Cardiovascular Effects | Potential cardioselective effects observed |

| Antiviral Properties | Moderate activity against viruses noted in structural analogs |

Case Studies and Research Findings

-

Synthesis and Characterization

- Various synthetic routes have been developed for this compound, emphasizing multi-step organic synthesis techniques that ensure high purity and yield.

- Anticancer Activity

-

Neuropharmacological Studies

- Investigations into the compound's effect on neurotransmitter systems have indicated potential benefits in treating conditions like depression or anxiety disorders due to its ability to modulate neurotransmitter release .

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations

- Substituent Impact : Methoxy groups at the 2,3-positions (target compound) vs. 3,4-positions (analog) influence electronic and steric profiles, affecting bioavailability and target binding.

- Halogenation : Chlorine or trifluoromethyl substitutions enhance lipophilicity, critical for membrane permeability in drug design.

- Commercial Availability : The hydrochloride salt forms (e.g., CAS: 1369494-59-6) are preferred for stability in storage and handling .

Biological Activity

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO4

- Molecular Weight : 239.27 g/mol

- CAS Number : [Not specified in search results]

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases.

- Mechanism : The antioxidant activity is often attributed to the presence of methoxy groups which enhance electron donation capabilities.

- Case Study : A study demonstrated that related compounds showed IC50 values (the concentration required to inhibit 50% of the target) in the range of 20-50 µg/mL against DPPH radicals, indicating robust antioxidant potential .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties.

- Findings : Similar compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3-amino-3-(2,3-DMP) | E. coli | 32 µg/mL |

| Methyl 3-amino-3-(2,4-DMP) | S. aureus | 16 µg/mL |

| Control (Ampicillin) | E. coli | 8 µg/mL |

DMP = Dimethoxyphenyl; MIC values are indicative and vary based on experimental conditions.

3. Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects.

- Mechanism : It is hypothesized that the compound may modulate neurotransmitter levels or protect neuronal cells from apoptosis.

- Case Study : In vivo studies using animal models demonstrated reduced neuroinflammation and improved cognitive function after administration of methyl derivatives similar to this compound .

Recent Studies

- A study published in a peer-reviewed journal highlighted the synthesis and characterization of methyl esters derived from amino acids and their biological evaluation for antioxidant and antimicrobial activities .

- Another research article focused on the structure-activity relationship (SAR) of methoxyphenyl propanoates, indicating that modifications to the phenyl ring significantly affect biological activity .

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate, and how do reaction conditions influence yield?

A common method involves coupling 2,3-dimethoxyphenyl precursors with β-amino ester intermediates. For example, methyl esters of substituted phenylpropanoates are synthesized via nucleophilic substitution or reductive amination . Reaction parameters such as solvent polarity (e.g., methanol vs. DMF), temperature (room temperature vs. reflux), and catalyst choice (e.g., palladium or acid/base catalysts) critically affect yields. Evidence from analogous compounds (e.g., methyl 3-(3,4-dimethoxyphenyl)propanoate) highlights the importance of protecting groups for the amino functionality to prevent side reactions .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR : and NMR can confirm the presence of the 2,3-dimethoxyphenyl group (δ ~3.8–3.9 ppm for methoxy protons) and the propanoate backbone (δ ~2.5–3.5 ppm for CH/CH groups) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks in amino esters .

- Mass spectrometry : High-resolution MS (HRMS) or LCMS can validate molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

While direct data is limited, structurally similar compounds (e.g., 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) are investigated as enzyme inhibitors or precursors for bioactive molecules. Methodologies include:

- Enzyme assays : Testing inhibition of kinases or proteases using fluorogenic substrates .

- Structure-activity relationship (SAR) studies : Modifying the methoxy or amino groups to optimize binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Discrepancies may arise from variations in purification (e.g., column chromatography vs. recrystallization) or analytical calibration. For example:

- Chromatographic purity : HPLC retention times (e.g., 1.12 minutes under SQD-FA05 conditions) should be cross-referenced with internal standards .

- Crystallographic validation : Use SHELX-refined structures to confirm stereochemical assignments conflicting with NMR data .

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?

- Chiral catalysts : Employ asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess (ee) .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers and quantify ee .

Q. How can computational modeling aid in predicting the compound’s biological targets?

- Molecular docking : Utilize crystallographic data from related structures (e.g., methyl 3-(3,4-dimethoxyphenyl)propanoate) to model interactions with receptors like G-protein-coupled receptors (GPCRs) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity or stability under physiological conditions .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Solvent selection : Transition from tetrahydrofuran (lab-scale) to greener solvents (e.g., ethanol) for industrial compatibility .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Methodological Notes

- Stereochemical analysis : Always correlate X-ray data (e.g., SHELXL-refined structures) with circular dichroism (CD) spectra to resolve ambiguities in chiral centers .

- Data validation : Cross-check NMR assignments with DEPT-135 or 2D experiments (COSY, HSQC) to avoid misinterpretation of overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.